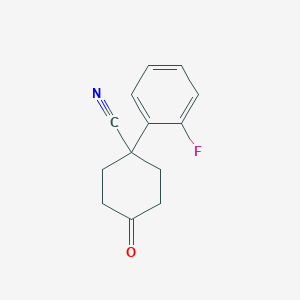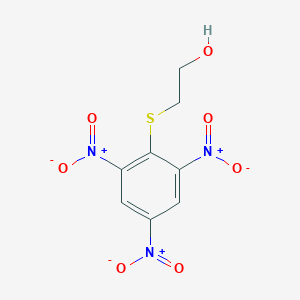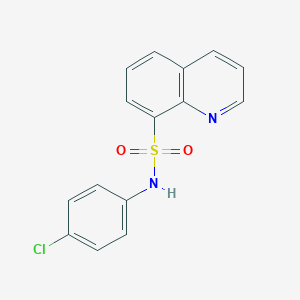![molecular formula C6H7Cl2N3S B182961 1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]- CAS No. 118124-76-8](/img/structure/B182961.png)
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]- is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound is a member of the triazole family of compounds, which have been found to possess a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of 1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]- is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes that are essential for the survival of microorganisms and cancer cells. It has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Effets Biochimiques Et Physiologiques
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]- has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. This compound has also been found to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have anti-inflammatory effects, reducing inflammation in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]- in lab experiments is its broad range of biological activities. This compound has been found to possess antifungal, antibacterial, antiviral, and anticancer properties, making it a useful tool for studying a variety of biological processes. However, one limitation of using this compound is its potential toxicity. It is important to use this compound in a controlled manner and to take appropriate safety precautions when handling it.
Orientations Futures
There are many potential future directions for research on 1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]-. One area of interest is the development of new derivatives of this compound with improved biological activity and reduced toxicity. Another potential direction is the study of the mechanism of action of this compound, which could lead to the development of new drugs for the treatment of various diseases. Finally, further research is needed to fully understand the potential applications of this compound in agriculture, including its use as a herbicide, insecticide, and fungicide.
Conclusion
In conclusion, 1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]- is a chemical compound with a wide range of potential applications in scientific research. Its unique properties and potential biological activities make it a useful tool for studying various biological processes. However, it is important to use this compound in a controlled manner and to take appropriate safety precautions when handling it. Further research is needed to fully understand the potential applications of this compound in various fields, including medicine and agriculture.
Méthodes De Synthèse
The synthesis of 1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]- involves the reaction of 2,2-dichlorocyclopropylmethanethiol with 4-nitro-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as acetonitrile under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]- has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. This compound has also been studied for its potential use as a herbicide, insecticide, and fungicide.
Propriétés
Numéro CAS |
118124-76-8 |
|---|---|
Nom du produit |
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]- |
Formule moléculaire |
C6H7Cl2N3S |
Poids moléculaire |
224.11 g/mol |
Nom IUPAC |
5-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C6H7Cl2N3S/c7-6(8)1-4(6)2-12-5-9-3-10-11-5/h3-4H,1-2H2,(H,9,10,11) |
Clé InChI |
PYPBYLSMSOWIFU-UHFFFAOYSA-N |
SMILES |
C1C(C1(Cl)Cl)CSC2=NC=NN2 |
SMILES canonique |
C1C(C1(Cl)Cl)CSC2=NC=NN2 |
Solubilité |
19.1 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



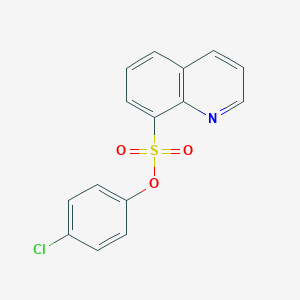
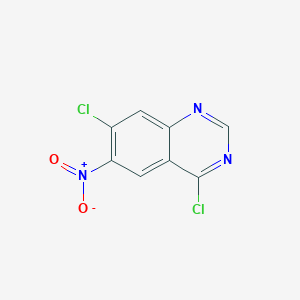
![1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone](/img/structure/B182883.png)
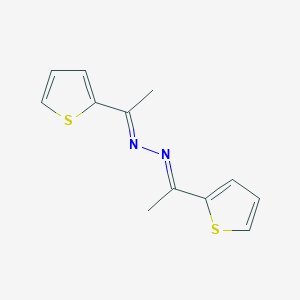
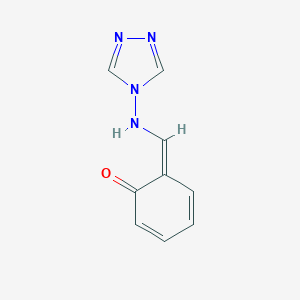
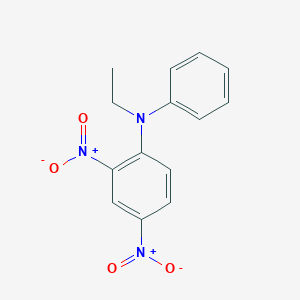

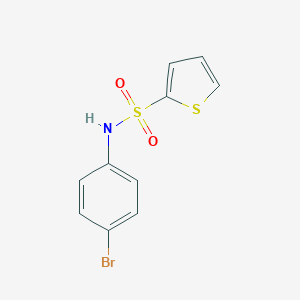
![1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene](/img/structure/B182893.png)
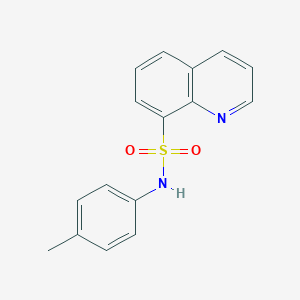
![2-[(2,4,6-Trinitrophenyl)amino]ethanol](/img/structure/B182896.png)
